Cicaprost

Descripción general

Descripción

Cicaprost es un análogo sintético de la prostaciclina (PGI2), un potente vasodilatador e inhibidor de la agregación plaquetaria. La prostaciclina es producida naturalmente por las células endoteliales de los vasos sanguíneos y juega un papel crucial en la homeostasis cardiovascular. debido a su inestabilidad metabólica, la prostaciclina no se puede administrar por vía oral y requiere una infusión intravenosa continua. This compound, por otro lado, es metabólicamente estable y biodisponible después de la administración oral, lo que lo convierte en un valioso agente terapéutico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Cicaprost se sintetiza a través de una serie de reacciones químicas que implican la modificación de la estructura de la prostaciclina para mejorar su estabilidad y biodisponibilidad.

Métodos de producción industrial

La producción industrial de this compound implica la síntesis química a gran escala utilizando técnicas avanzadas para garantizar una alta pureza y rendimiento. El proceso incluye múltiples pasos de purificación y control de calidad para cumplir con los estándares farmacéuticos. El compuesto se formula entonces en formas de dosificación oral para uso terapéutico .

Análisis De Reacciones Químicas

Biochemical Reaction Mechanisms

Cicaprost interacts with prostacyclin (IP) receptors, triggering cAMP-dependent pathways:

cAMP Signaling and Desensitization:

-

Acute cAMP Accumulation : this compound induces concentration-dependent cAMP production in pulmonary artery smooth muscle cells (PASMCs), with an EC₅₀ of 63 nM .

-

Desensitization Mechanism : Prolonged exposure (≥3 hours) reduces cAMP response due to downregulation of adenylyl cyclase isoforms (AC5/6) and PKA-mediated feedback .

Table 2: cAMP Response Parameters

Pharmacologically Relevant Interactions

This compound’s vasodilatory and antiplatelet effects involve ion channel modulation:

K⁺ Channel Activation:

-

Hyperpolarization : this compound relaxes arterial smooth muscle by activating inward rectifier K⁺ (KIR) channels, causing membrane hyperpolarization .

Table 3: Inhibitors of this compound-Mediated Effects

Anti-Metastatic and Renal Protective Effects

-

Metastasis Inhibition : this compound’s anti-metastatic activity is linked to its stabilization of endothelial barriers and inhibition of tumor cell adhesion .

-

Nephroprotection : In diabetic rats, this compound attenuates renal hypertrophy and albuminuria independent of blood pressure changes .

This compound’s chemical profile underscores its versatility as a therapeutic agent, with synthesis complexity matched by its multifaceted biochemical interactions. Further research into its isoform-specific AC interactions and long-term desensitization dynamics could enhance its clinical utility.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Cicaprost's primary application lies in its ability to induce vasodilation and inhibit platelet aggregation, making it a candidate for treating cardiovascular diseases.

Clinical Studies

- A randomized double-blind study assessed this compound's efficacy in patients with Raynaud's phenomenon secondary to systemic sclerosis. Although the overall results did not show statistically significant improvements, patients receiving higher doses reported reduced severity of attacks, indicating potential benefits that warrant further investigation .

- Another study highlighted this compound's ability to inhibit collagen-induced platelet aggregation in healthy volunteers, suggesting its role as an antiplatelet agent .

Applications in Peripheral Vascular Disease

This compound has been investigated for its therapeutic potential in peripheral vascular diseases where vasodilation is crucial.

Pharmacological Effects

Research indicates that this compound can be administered orally, providing a significant advantage over traditional intravenous prostacyclin therapies that are often limited by their metabolic instability. In controlled studies, this compound has been shown to enhance blood flow and reduce symptoms associated with peripheral vascular conditions .

Case Studies and Findings

- A study involving patients with systemic sclerosis demonstrated that this compound could potentially modify platelet function without adverse effects on white blood cell activity or plasma fibrinolysis .

- Another investigation revealed that this compound effectively reduced the severity of Raynaud's attacks in some patients, although further studies are needed to establish definitive clinical benefits .

Comparative Data on this compound

The following table summarizes key findings from various studies on this compound:

Mecanismo De Acción

Cicaprost ejerce sus efectos uniéndose al receptor de la prostaciclina (receptor IP) en la superficie de las células diana. Esta unión activa vías de señalización intracelulares, incluida la vía del monofosfato de adenosina cíclico (AMPc), lo que lleva a la vasodilatación y la inhibición de la agregación plaquetaria. This compound también interfiere con las interacciones célula tumoral-huésped, previniendo la metástasis al inhibir la agregación plaquetaria inducida por la célula tumoral y la adhesión a las células endoteliales .

Comparación Con Compuestos Similares

Cicaprost se compara con otros análogos de la prostaciclina, como iloprost y eptaloprost:

Iloprost: Al igual que this compound, iloprost es un análogo de la prostaciclina químicamente estable con potentes propiedades vasodilatadoras y antiagregación plaquetaria.

Eptaloprost: Eptaloprost es un derivado de la prostaciclina que contiene un alquino y sirve como profármaco para this compound.

Actividad Biológica

Cicaprost, a stable analog of prostacyclin (PGI2), has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its anti-inflammatory and vasodilatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor). This receptor is part of the G-protein-coupled receptor family and plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. Upon binding to this compound, the IP receptor activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels result in smooth muscle relaxation and decreased release of pro-inflammatory cytokines.

Anti-Inflammatory Properties

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. In a study involving primary human monocyte-derived macrophages and dendritic cells, this compound significantly inhibited the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The results indicated that this compound could effectively prevent ocular inflammation in a rat model of uveitis by reducing leukocyte infiltration and protein exudation .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Study | Cell Type | Stimulus | Outcome |

|---|---|---|---|

| Macrophages | LPS | Inhibition of cytokine production | |

| Dendritic Cells | LPS | Reduced inflammatory response | |

| Rat Model | Uveitis | Decreased leukocyte infiltration |

Cardiovascular Effects

This compound's cardiovascular effects are primarily attributed to its ability to induce vasodilation. It has been shown to lower blood pressure in various animal models without causing significant side effects. In a study on diabetic nephropathy in rats, this compound treatment led to improved renal function and structural preservation without affecting systemic blood pressure significantly . This suggests that this compound may exert nephroprotective effects through local mechanisms rather than systemic hypotensive actions.

Table 2: Cardiovascular Effects Observed with this compound

| Study | Model | Effect |

|---|---|---|

| Diabetic Nephropathy | Improved renal function | |

| Various Animal Models | Induced vasodilation |

Case Studies and Clinical Implications

This compound has been investigated for its potential therapeutic applications beyond inflammation and cardiovascular health. For instance, its role in cancer immunotherapy is being explored due to its influence on immune cell modulation. The interaction between this compound and regional lymph nodes suggests a possible mechanism for enhancing anti-tumor immunity by influencing lymphangiogenesis .

In clinical settings, this compound has been evaluated as a treatment option for conditions like pulmonary arterial hypertension and peripheral vascular diseases due to its vasodilatory properties . Its stability in aqueous solutions allows for flexible administration routes, further enhancing its clinical utility.

Propiedades

IUPAC Name |

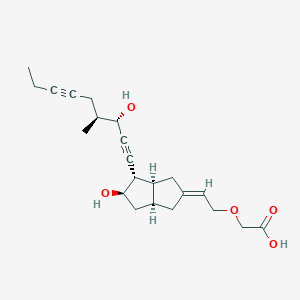

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUGKOZUKWAXDS-SEWALLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873211 | |

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94079-80-8, 95722-07-9 | |

| Record name | Cicaprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicaprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICAPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.